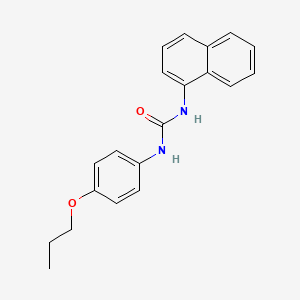
N-1-naphthyl-N'-(4-propoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-N'-(4-propoxyphenyl)urea, commonly known as NPPU, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
NPPU exerts its effects by inhibiting the activity of specific channels and signaling pathways. In the case of TRPV4 channels, NPPU blocks calcium influx and reduces the activity of these channels, leading to decreased pain sensation and neuronal signaling. In cancer cells, NPPU inhibits the Wnt/β-catenin signaling pathway, which is involved in regulating cell proliferation and differentiation. By targeting this pathway, NPPU can inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, NPPU has been shown to improve myocardial function by reducing inflammation and oxidative stress, as well as by modulating calcium signaling.
Biochemical and Physiological Effects:
NPPU has been shown to have various biochemical and physiological effects, depending on the specific application and target. In neuroscience, NPPU has been shown to reduce pain sensation and neuronal signaling by inhibiting TRPV4 channels. In cancer research, NPPU has been shown to inhibit the growth of cancer cells and induce apoptosis by targeting the Wnt/β-catenin signaling pathway. In cardiovascular disease, NPPU has been shown to improve myocardial function and reduce ischemia-reperfusion injury by reducing inflammation and oxidative stress, as well as by modulating calcium signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPPU has several advantages for lab experiments, including its high yield and purity, as well as its ability to selectively target specific channels and signaling pathways. However, NPPU also has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for NPPU research, including its potential applications in drug development, neurodegenerative diseases, and cardiovascular disease. In drug development, NPPU could be used as a lead compound for the development of novel drugs targeting TRPV4 channels and the Wnt/β-catenin signaling pathway. In neurodegenerative diseases, NPPU could be investigated for its potential to modulate neuronal signaling and reduce inflammation. In cardiovascular disease, NPPU could be studied for its potential to improve cardiac function and reduce ischemia-reperfusion injury.
Conclusion:
In conclusion, N-1-naphthyl-N'-(4-propoxyphenyl)urea is a chemical compound that has potential applications in various fields, including neuroscience, cancer research, and cardiovascular disease. Its ability to selectively target specific channels and signaling pathways makes it a promising lead compound for drug development and further research. However, further studies are needed to determine its optimal dosage and administration route, as well as its potential toxicity.
Métodos De Síntesis
NPPU can be synthesized through a multistep process involving the reaction of 1-naphthylamine with 4-nitrophenyl isocyanate, followed by reduction with sodium dithionite and coupling with 4-propoxyaniline. The resulting product is then purified through column chromatography to obtain NPPU in high yield and purity.
Aplicaciones Científicas De Investigación
NPPU has been studied for its potential applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, NPPU has been shown to inhibit the activity of TRPV4 channels, which are involved in the regulation of calcium ions and play a role in pain sensation and neuronal signaling. In cancer research, NPPU has been investigated for its ability to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. In cardiovascular disease, NPPU has been studied for its potential to improve myocardial function and reduce ischemia-reperfusion injury.
Propiedades
IUPAC Name |
1-naphthalen-1-yl-3-(4-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-14-24-17-12-10-16(11-13-17)21-20(23)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJRRGLCSGHVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229373.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene](/img/structure/B5229382.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5229389.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5229397.png)
![N-dibenzo[b,d]furan-3-yl-3-methylbenzamide](/img/structure/B5229414.png)
![2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5229416.png)
![2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene](/img/structure/B5229425.png)
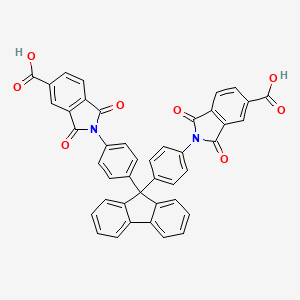
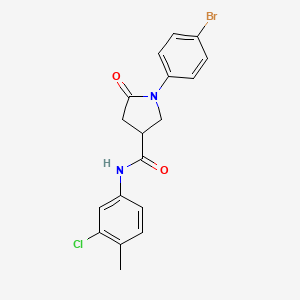
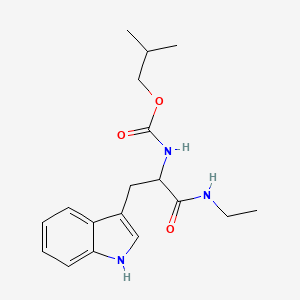
![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5229467.png)
![(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5229468.png)
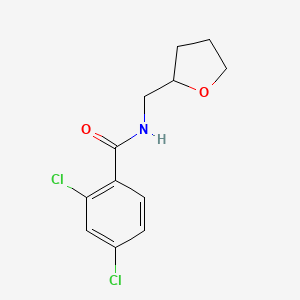
![5-imino-2-(4-methylphenyl)-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5229482.png)